molecular formula C11H13BrN2O B7940056 1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine

1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine

Cat. No.: B7940056
M. Wt: 269.14 g/mol
InChI Key: BSWGILBUTDJEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine is a brominated aromatic amine featuring an azetidine ring substituted with a 5-bromo-2-methylbenzoyl group.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(5-bromo-2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-7-2-3-8(12)4-10(7)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWGILBUTDJEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)N2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of Benzoyl Chloride: The brominated product is then converted to the corresponding benzoyl chloride using thionyl chloride.

    Azetidine Ring Formation: The benzoyl chloride is reacted with azetidine-3-amine under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to different products.

Common reagents used in these reactions include sodium borohydride for reductions, silver salts for substitutions, and strong acids or bases for ring-opening reactions.

Scientific Research Applications

1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Catalysis: Azetidines, including this compound, are employed in catalytic processes such as Suzuki, Sonogashira, and Michael additions.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the brominated benzoyl group allow it to participate in various biochemical pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, facilitating catalytic processes.

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of 1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine and related azetidin-3-amine derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 5-Bromo-2-methylbenzoyl ~281.13 (calculated) Electrophilic bromine enhances reactivity; potential kinase inhibitor scaffold
1-Benzyhydryl-3-methylazetidin-3-amine Benzhydryl, methyl 265.36 (C17H20N2) Bulky benzhydryl group increases lipophilicity; used in CNS-targeting drug design
N-(Oxetan-3-yl)azetidin-3-amine Oxetan-3-yl 143.18 (C6H12N2O) Oxetane improves solubility; explored in fragment-based drug discovery
1-[(4-Bromo-2-methylphenyl)methyl]azetidin-3-amine 4-Bromo-2-methylbenzyl 269.16 (C11H15BrN2) Bromine at 4-position alters steric effects; marketed as a building block
1-(Pyrimidin-2-yl)azetidin-3-amine Pyrimidin-2-yl 161.20 (C7H11N3) Pyrimidine enhances hydrogen-bonding capacity; studied in kinase inhibitor synthesis

Biological Activity

1-(5-Bromo-2-methylbenzoyl)azetidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a bromine atom and a benzoyl group attached to an azetidine ring. This unique structure contributes to its biological properties.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Anticancer Activity : Preliminary studies indicate that compounds containing azetidine rings exhibit significant cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or survival, leading to reduced viability in cancer cells.
  • Receptor Modulation : It could potentially modulate receptor activity or signaling pathways that are crucial for cellular functions.

Case Studies

  • Cytotoxicity Assays : A study conducted on various cell lines (e.g., HeLa, Caco-2) demonstrated that azetidine derivatives exhibit IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells .
  • Antimicrobial Testing : In vitro tests revealed that related azetidine compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Data Tables

Activity Type Cell Line/Organism IC50 (µM) Reference
CytotoxicityHeLa10
CytotoxicityCaco-215
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.